molecular formula C10H10F2O2 B2400604 3-(3,5-Difluoro-2-methoxyphenyl)propanal CAS No. 1379349-12-8

3-(3,5-Difluoro-2-methoxyphenyl)propanal

Cat. No.: B2400604
CAS No.: 1379349-12-8
M. Wt: 200.185
InChI Key: YAPDZTJEVBNYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluoro-2-methoxyphenyl)propanal is a fluorinated aromatic aldehyde characterized by a propanal chain (-CH₂CH₂CHO) attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group (-OCH₃) at the 2 position. This compound’s structure combines electron-withdrawing fluorine substituents with an electron-donating methoxy group, creating unique electronic and steric effects.

Properties

IUPAC Name

3-(3,5-difluoro-2-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-14-10-7(3-2-4-13)5-8(11)6-9(10)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDZTJEVBNYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.

Chemical Reactions Analysis

3-(3,5-Difluoro-2-methoxyphenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and solvents such as dichloromethane and chloroform. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.

    Biology: It has been studied for its antibacterial, antifungal, and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism. Additionally, it induces apoptosis in cancer cells and reduces inflammation in animal models.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, primarily propanoic/propionic acids and aldehydes with varying substituents, are identified in . These compounds share the phenyl-propanal/propanoic acid backbone but differ in substituent positions and functional groups:

Compound Name CAS RN Functional Group Substituents on Phenyl Ring Similarity Score
3-(5-Fluoro-2-methoxyphenyl)propanoic acid 69888-90-0 Carboxylic acid 5-Fluoro, 2-methoxy 0.92
3-(3-Fluoro-4-methoxyphenyl)propionic acid 105219-44-1 Carboxylic acid 3-Fluoro, 4-methoxy 0.92
3-(3,5-Difluoro-4-methoxyphenyl)propanoic acid 1017778-30-1 Carboxylic acid 3,5-Difluoro, 4-methoxy 0.91
3-(3,5-Difluoro-2-methoxyphenyl)propanal Not listed Aldehyde 3,5-Difluoro, 2-methoxy N/A

Key Observations :

  • Substituent Positioning : The 2-methoxy group in the target compound introduces steric hindrance near the aldehyde, which may reduce accessibility for reactions compared to 4-methoxy analogs .

Reactivity and Catalytic Behavior

highlights the adsorption behavior of propanal derivatives on NiMoS catalysts. While simpler propanal (CH₃CH₂CHO) adsorbs in a di-sigma mode via C-Ni and O-Mo bonds, the target compound’s bulky aromatic substituents may hinder such interactions. Fluorine’s electron-withdrawing effect could weaken the aldehyde’s electrophilicity, altering catalytic pathways compared to non-fluorinated analogs .

Biological Activity

3-(3,5-Difluoro-2-methoxyphenyl)propanal is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a distinctive structure characterized by:

  • Fluorinated Phenyl Ring : The presence of two fluorine atoms enhances lipophilicity and may influence biological interactions.
  • Methoxy Group : This group can affect the compound's reactivity and solubility.
  • Propanal Moiety : Provides a reactive aldehyde functional group that can participate in various chemical reactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The fluorinated structure may contribute to oxidative stress in cells, impacting cell viability and function.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound's potential as an antimicrobial agent is supported by its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxicity

Studies have shown that fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity of this compound is likely mediated through:

  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in various assays. The IC50 values ranged from low micromolar concentrations, indicating potent activity against specific cancer types .
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings suggest its potential as an anticancer therapeutic agent .

Research Findings

Recent research has focused on the pharmacokinetics and metabolism of this compound. Key findings include:

  • Stability : The compound exhibits reasonable stability under physiological conditions but shows susceptibility to hydrolysis at elevated temperatures and pH levels .
  • Metabolic Pathways : Studies suggest that the compound may undergo metabolic transformations leading to active metabolites with enhanced biological activity .

Data Summary

Property Value/Description
Molecular FormulaC12H12F2O2
CAS Number1379349-12-8
Antimicrobial ActivityYes
Cytotoxicity (IC50)Low micromolar range
StabilityModerate; sensitive to hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.